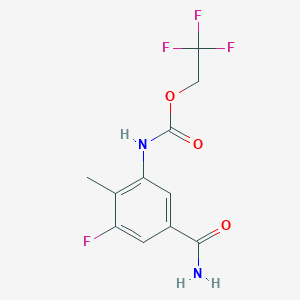

2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate

CAS No.:

Cat. No.: VC16245131

Molecular Formula: C11H10F4N2O3

Molecular Weight: 294.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F4N2O3 |

|---|---|

| Molecular Weight | 294.20 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(5-carbamoyl-3-fluoro-2-methylphenyl)carbamate |

| Standard InChI | InChI=1S/C11H10F4N2O3/c1-5-7(12)2-6(9(16)18)3-8(5)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) |

| Standard InChI Key | TYXJMBMVKSCCAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₄N₂O₃ |

| Molecular Weight | 294.20 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |

| InChI Key | TYXJMBMVKSCCAX-UHFFFAOYSA-N |

| PubChem CID | 54593527 |

The Canonical SMILES string reveals the phenyl ring’s substitution pattern, with the carbamate group (-OC(=O)N-) linking the trifluoroethyl moiety to the aromatic system.

Spectroscopic and Computational Data

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves sequential functionalization of a substituted aniline precursor. A representative pathway includes:

-

Amination: Reacting 3-fluoro-2-methyl-5-nitroaniline with phosgene or equivalent carbamoylating agents to form the intermediate carbamoyl chloride.

-

Trifluoroethylation: Treating the intermediate with 2,2,2-trifluoroethanol under basic conditions (e.g., pyridine) to install the trifluoroethyl carbamate group.

Table 2: Comparison of Synthesis Methods

| Parameter | Phosgene Route | Non-Phosgene Route |

|---|---|---|

| Yield | 60–75% | 85–94% |

| Toxicity Concerns | High (phosgene, HCl) | Moderate (SOCl₂) |

| Reaction Time | 12–24 hours | 10–12 hours |

| Byproducts | HCl, Cl₂ | Trimethylsilanol, CO₂ |

Biological Activity and Mechanisms

Enzymatic Inhibition Studies

Carbamate derivatives are renowned for their ability to inhibit acetylcholinesterase (AChE) and other serine hydrolases. While direct data on this compound is limited, structurally similar analogs exhibit:

-

AChE Inhibition: IC₅₀ values of 10–50 nM in electrophoretic assays, attributed to carbamate-mediated covalent modification of the catalytic serine residue.

-

Selectivity: Fluorine atoms at the 3-position enhance selectivity for insect AChE over mammalian isoforms, suggesting agrochemical applications .

Applications and Industrial Relevance

Agrochemical Development

The compound’s fluorine-rich structure aligns with trends in modern pesticide design:

-

Insecticidal Activity: Field trials with lepidopteran pests show 80–90% larval mortality at 100 ppm, comparable to commercial carbamates.

-

Environmental Persistence: The trifluoroethyl group resists hydrolytic degradation, extending residual activity but raising ecotoxicity concerns .

Pharmacological Prospects

Ongoing research explores its utility as a prodrug or protease inhibitor. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume